Acotiamide hydrochloride trihydrate (Acotiamide) is a synthetic, selective acetylcholinesterase (AChE) inhibitor, primarily investigated for its gastroprokinetic effects. [] It is classified as a gastrointestinal motility modulator with potential applications in the treatment of functional dyspepsia. [] Acotiamide's role in scientific research centers around its ability to enhance gastrointestinal motility, particularly in the stomach. []
Acotiamide is classified as a thiazole derivative and belongs to the broader category of gastrointestinal agents. It acts as a prokinetic agent, enhancing gastrointestinal motility and improving the movement of food through the digestive tract. The compound is synthesized from naturally occurring substances, utilizing various organic synthesis techniques to achieve its final form.
The synthesis of acotiamide involves several steps, with various methodologies reported in the literature. A prominent method includes:
This method has been noted for its efficiency and relatively high yield, making it suitable for industrial production.
The molecular structure of acotiamide can be represented as follows:
The structure features a thiazole ring connected to a benzamide moiety with diisopropylamino and hydroxyl groups contributing to its pharmacological properties. The presence of methoxy groups enhances its solubility and bioavailability.
Acotiamide participates in various chemical reactions during its synthesis:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
Acotiamide functions primarily as a prokinetic agent by enhancing gastric motility through several mechanisms:
Clinical studies have shown that acotiamide significantly reduces symptoms in patients suffering from this condition.
Acotiamide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosages.
Acotiamide is primarily utilized in clinical settings for treating functional dyspepsia. Its effectiveness has been documented in various studies, leading to its approval for use in Japan and other regions:
Functional dyspepsia (FD) represents a prevalent gastrointestinal disorder affecting 5-11% of the global population, characterized by chronic symptoms including postprandial fullness, early satiation, epigastric pain, and bloating without identifiable organic causes. According to Rome IV criteria, FD is subcategorized into postprandial distress syndrome (PDS) and epigastric pain syndrome, with PDS accounting for approximately 70% of cases and manifesting meal-induced symptoms directly linked to impaired gastric neuromuscular function [7]. The pathophysiological framework involves complex interactions between multiple mechanisms:
The significant therapeutic gap persists due to limited prokinetic options. Conventional agents like metoclopramide carry neurological risks, while serotoninergic prokinetics (e.g., cisapride) have cardiac safety concerns. Acotiamide addresses this unmet need by targeting cholinergic pathways without significant affinity for serotonin or dopamine receptors [1] [10].
Table 1: Pathophysiological Mechanisms in Functional Dyspepsia and Clinical Correlations [1] [2] [5]
Pathophysiological Mechanism | Prevalence in FD (%) | Primary Symptoms | Diagnostic Assessment |
---|---|---|---|
Impaired Gastric Accommodation | 40-60% | Early satiation, Postprandial fullness | Gastric barostat, SPECT imaging |
Delayed Gastric Emptying | 30-40% | Nausea, Bloating, Fullness | Gastric scintigraphy, Breath test |
Visceral Hypersensitivity | 35-65% | Epigastric pain, Discomfort | Nutrient challenge test |
Duodenal Microinflammation | 20-30% | Meal-related symptoms | Duodenal biopsy (eosinophils/mast cells) |
Acotiamide hydrochloride hydrate (Acofide®) emerged from targeted drug discovery efforts by Zeria Pharmaceutical and Astellas Pharma to address gastric hypomotility. It received pioneering regulatory approval in Japan in 2013 as the first specifically indicated pharmacotherapy for FD, validated through multicenter trials using Rome III criteria [3] [10]. Chemically designated as N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, its synthesis involves sequential acylation and demethylation steps optimized for industrial scale production [9].
Pharmacologically, acotiamide belongs to a novel dual-action prokinetic class with two complementary mechanisms:
Unlike classical prokinetics, acotiamide exhibits negligible affinity for dopamine D2, serotonin 5-HT4, or histamine receptors, minimizing off-target effects [10]. Its pharmacokinetic profile features rapid absorption (Tmax ~1.6h), moderate protein binding (84-86%), hepatic metabolism via UGT1A8/1A9, and fecal excretion (92.7%), supporting thrice-daily dosing of the immediate-release formulation [3]. The extended-release formulation (300mg once daily) demonstrated therapeutic equivalence in phase III trials, improving medication adherence without compromising efficacy in FD-PDS patients [7].
Table 2: Key Milestones in Acotiamide Development [1] [9] [10]
Year | Development Milestone | Significance |
---|---|---|
1998 | Initial compound synthesis (YM-443) | Identification of thiazole-carboxamide derivative with AChE inhibitory activity |
2004 | Proof-of-concept in canine models | Demonstrated enhancement of gastric contractility and emptying |
2010 | Phase II dose-finding study (100mg TID) | Established optimal dosing for symptom relief in FD-PDS |
2013 | Japan PMDA approval (Acofide®) | First global approval for FD treatment |
2020 | Phase III ER formulation trial (N=219) | Confirmed non-inferiority of once-daily 300mg vs. 100mg TID |
2025 | Marketing authorization in Russia (Dyspevict®) | Expanded accessibility in Eurasian markets |
The cholinergic system governs fundamental gastrointestinal functions through parasympathetic vagal efferents and intrinsic cholinergic neurons in the myenteric plexus. These neurons release acetylcholine to activate muscarinic M3 receptors on smooth muscle, triggering contraction and peristalsis. In motility disorders like FD, this system is compromised through multiple mechanisms:
Acotiamide's unique therapeutic niche lies in its region-specific activity and complementary mechanisms. Unlike systemic cholinergic agonists (e.g., bethanechol), which cause adverse effects via indiscriminate muscarinic activation, acotiamide modulates acetylcholine spatially within the ENS. Its M1/M2 antagonism preferentially amplulates neurotransmission in hypoactive circuits, while AChE inhibition prolongs endogenous acetylcholine effects. Clinical evidence confirms this targeted efficacy: acotiamide significantly improved gastric accommodation (by 28% vs. placebo, P<0.01) and emptying (T½ reduced by 12-18 minutes) in FD patients, correlating with 20-30% greater meal-related symptom elimination versus placebo [1] [5] [7].
Furthermore, acotiamide influences the brain-gut axis through vagal afferent modulation, potentially reducing visceral hypersensitivity—an effect demonstrated by improved nutrient tolerance thresholds in clinical studies [4] [7]. This multidimensional action on peripheral and central cholinergic pathways establishes acotiamide as a pathogenetically grounded therapy for FD's diverse manifestations.
Table 3: Comparative Mechanisms of Cholinergic Prokinetic Agents [1] [5] [8]
Pharmacological Action | Acotiamide | Bethanechol | Pyridostigmine | Metoclopramide |
---|---|---|---|---|
AChE Inhibition | Yes (IC50=1.79μM) | No | Yes | No |
Muscarinic Receptor Specificity | M1/M2 antagonist | Pan-muscarinic agonist | None | None |
Dopamine D2 Antagonism | No | No | No | Yes |
Serotonin Receptor Activity | Negligible | No | No | 5-HT4 agonist/5-HT3 antagonist |
Primary Site of Action | Enteric cholinergic synapses | Smooth muscle receptors | Synaptic AChE | CNS chemoreceptor trigger zone |
Effect on Gastric Accommodation | ↑↑↑ | ↓ | ↔ | ↔ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7